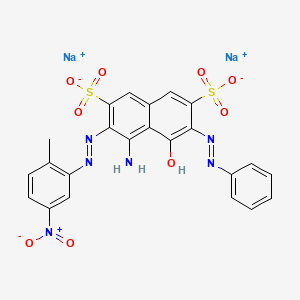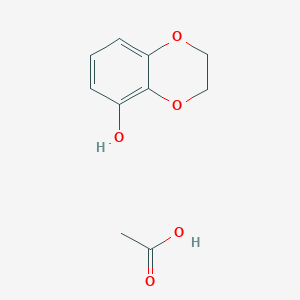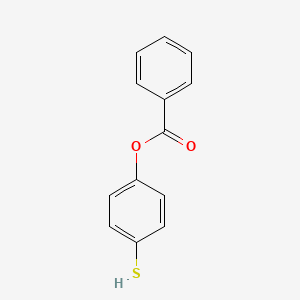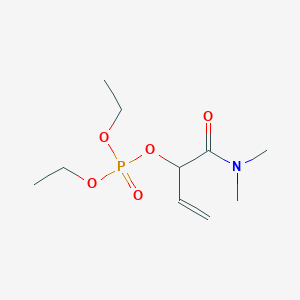![molecular formula C11H10N4 B14738733 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-70-5](/img/structure/B14738733.png)
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,4-dimethylphenyl ring and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dimethylaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 2,4-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted nitrile derivatives.
Aplicaciones Científicas De Investigación
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-Dimethylphenyl)diazenyl]ethanenitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]butanedinitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]benzonitrile
Uniqueness
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is unique due to its specific structural features, such as the presence of both diazenyl and propanedinitrile groups
Propiedades
Número CAS |
5471-70-5 |
|---|---|
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-[(2,4-dimethylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-11(9(2)5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3 |
Clave InChI |
NMPKODKUXQPSNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


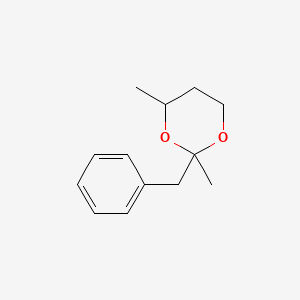

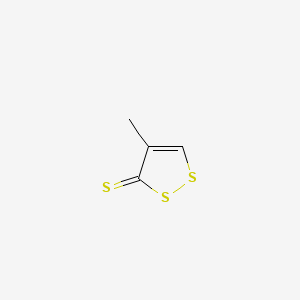
![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
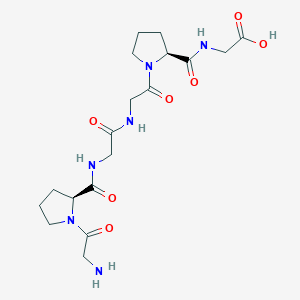
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
